molecular formula C19H22O7 B11607660 3-(2,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-(2,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11607660
M. Wt: 362.4 g/mol
InChI Key: SVQFDULGHRXOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with a suitable dioxaspiro compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, which can be further utilized in different applications .

Scientific Research Applications

3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as tubulin and other proteins involved in cell division. The compound’s trimethoxyphenyl group plays a crucial role in binding to these targets, leading to the inhibition of their function and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its spirocyclic structure combined with the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore with applications across various fields .

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

3-[(2,4,5-trimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C19H22O7/c1-22-14-11-16(24-3)15(23-2)10-12(14)9-13-17(20)25-19(26-18(13)21)7-5-4-6-8-19/h9-11H,4-8H2,1-3H3

InChI Key

SVQFDULGHRXOSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)OC3(CCCCC3)OC2=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.